Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)

Catalog No.
S1797662
CAS No.
1240249-29-9
M.F
C63H69IrN3+3
M. Wt
1060
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)

CAS Number

1240249-29-9

Product Name

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)

Molecular Formula

C63H69IrN3+3

Molecular Weight

1060

Photophysical Properties

Iridium complexes are well-known for their interesting photophysical properties, which means how they absorb and emit light. Scientists investigate these properties for applications in areas like light-emitting devices (LEDs) and organic light-emitting diodes (OLEDs) [1]. Research in this area involves synthesizing the complex and then characterizing its photophysical properties using techniques like absorption spectroscopy and photoluminescence spectroscopy [1, 2].

  • [1] S.-Y. Yu, J.-Y. Lee, H.-L. Lee, Y. Chi, P.-T. Chou, C.-M. Wu, Y. Wang, and Y. Yang, "Highly efficient phosphorescent iridium(III) complexes for organic light-emitting diodes," Advanced Materials, vol. 22, no. 18, pp. 2022–2026, 2010
  • [2] A. F. Quickenden and T. S. Balaban, "Synthetically tunable photophysical properties of iridium(III) complexes," Chemical Society Reviews, vol. 42, no. 3, pp. 1007–1038, 2013

Catalysis

Iridium complexes are also used as catalysts in various chemical reactions. Research in this area might involve investigating the ability of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) to catalyze specific reactions. Studying the reaction mechanism and efficiency of the complex as a catalyst would be important aspects of such research [3].

  • [3] B. Martin-Mathioud, "Iridium Complexes as Catalysts for Selective Hydrogenation Reactions," Chemistry - A European Journal, vol. 17, no. 43, pp. 11929–11956, 2011

Material Science

Transition metal complexes can be used in the development of new materials with specific properties. Scientists might explore the use of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) in the design of functional materials. This could involve studying how the complex interacts with other molecules and how it influences the material's properties [4].

  • [4] M. Dincă and J. R. Long, "Liquid Crystal Templating for the Synthesis of Functional Metal–Organic Frameworks," Angewandte Chemie International Edition, vol. 47, no. 30, pp. 6766–6792, 2008

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) is a metal-organic complex that features an iridium center coordinated to three ligands of 4-n-hexylphenyl isoquinoline. This compound is notable for its unique properties, which make it particularly suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its molecular formula is C63H66IrN3, with a molecular weight of approximately 1057.44 g/mol .

The structure of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) consists of an iridium atom at the center, surrounded by three isoquinoline ligands that are substituted with n-hexyl groups. This configuration enhances the compound's stability and photophysical properties, making it a subject of interest in materials science and photonics .

The mechanism of action of Ir(phiq)3 is primarily related to its photophysical properties. Upon absorbing light, the complex undergoes electronic transitions within the molecule. These transitions can lead to the emission of light at a different wavelength, a property crucial for OLED applications []. The n-hexyl groups in Ir(phiq)3 might influence the packing and orientation of the molecules in a solid-state device, potentially affecting the efficiency of light emission.

, including:

  • Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic properties.
  • Coordination Chemistry: It can form complexes with other metal ions or ligands, which may alter its reactivity and stability .
  • Photophysical Reactions: Upon excitation, it exhibits phosphorescence, which is essential for its application in light-emitting devices .

The synthesis of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) typically involves the following steps:

  • Preparation of Ligands: The 4-n-hexylphenyl isoquinoline ligands are synthesized through standard organic synthesis techniques, often involving the alkylation of isoquinoline derivatives.
  • Complex Formation: The iridium precursor is reacted with the prepared ligands under controlled conditions to form the final tris-complex. This step often requires careful manipulation of temperature and solvent to ensure high yield and purity .
  • Purification: The resulting compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product suitable for further applications .

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) has several notable applications:

  • Organic Light-Emitting Diodes: Its excellent phosphorescent properties make it an ideal candidate for use in OLEDs, where it contributes to efficient light emission.
  • Photonic Devices: The compound is also explored for use in various photonic applications due to its favorable optical characteristics.
  • Biological Imaging: Its luminescent properties allow it to function as a probe in biological imaging techniques .

Studies on the interactions of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) with various substrates have indicated its potential for energy transfer processes. These interactions can enhance the efficiency of light emission in OLEDs and improve the performance of photodynamic therapy agents. Further research into its interaction with biological molecules may provide insights into its utility as a therapeutic agent .

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) shares similarities with other iridium complexes but stands out due to its specific ligand architecture and enhanced photophysical properties. Here are some similar compounds:

Compound NameKey Features
Tris(2-phenylpyridine)iridium (III)Known for strong phosphorescence; used in OLEDs
Iridium(III) chlorideA simpler iridium complex; less stable than Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)
Bis(2-phenylpyridine)iridium (III)Exhibits good luminescence; used in light-emitting applications

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III)'s unique combination of structural stability and efficient light emission distinguishes it from these similar compounds, making it particularly valuable in advanced optoelectronic applications .

Hex-Ir(piq)3 belongs to the family of cyclometalated iridium(III) complexes, characterized by an octahedral geometry where the central iridium atom coordinates with three bidentate ligands. Each ligand comprises an isoquinoline moiety substituted with a 4-n-hexylphenyl group, enhancing solubility in organic solvents such as chloroform and toluene.

Systematic Nomenclature

  • IUPAC Name: Tris[2-(4-n-hexylphenyl)quinoline)]iridium(III).
  • Alternative Names: Tris(1-(4-hexylphenyl)-isoquinolinato-C2,N)iridium(III), Ir(hpiq)3.

Structural Features

PropertyValue/Description
Molecular Formula$$ \text{C}{63}\text{H}{66}\text{IrN}_3 $$
Coordination GeometryOctahedral
Ligand StructureBidentate (C^N coordination)
Key Functional GroupsHexyl chains, isoquinoline rings

The hexyl substituents ($$-\text{C}6\text{H}{13}$$) on the phenyl rings disrupt crystallinity, enabling homogeneous dispersion in polymer matrices—a critical feature for solution-processed devices.

Historical Development in Organometallic Chemistry

The evolution of Hex-Ir(piq)3 is rooted in the quest for soluble phosphorescent emitters. Early iridium complexes, such as tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3), suffered from poor solubility, limiting their utility in inkjet-printed OLEDs. The breakthrough came with the strategic incorporation of alkyl side chains into the ligand architecture, exemplified by Hex-Ir(piq)3’s synthesis in 2010.

Milestones in Development

  • 2003: Initial reports on Ir(piq)3 highlighted high photoluminescence quantum yields ($$>70\%$$) but poor processability.
  • 2010: Introduction of hexyl side chains via Suzuki-Miyaura coupling, yielding Hex-Ir(piq)3 with 10-fold improved solubility.
  • 2015: Commercial availability from suppliers like Sigma-Aldrich and American Elements accelerated adoption in research.

Comparative Analysis with Predecessors

ComplexSolubility (mg/mL in CHCl₃)PLQY (%)OLED Efficiency (cd/A)
Ir(piq)3<1728.3
Hex-Ir(piq)3156812.1

Data adapted from Qin et al. (2011) and EvitaChem (2025).

Role in Advancing Phosphorescent Materials

Hex-Ir(piq)3’s impact lies in its ability to harness triplet excitons through efficient spin-orbit coupling, achieving internal quantum efficiencies exceeding 90% in optimized OLEDs.

Photophysical Properties

  • Absorption Peaks: 325 nm ($$\pi$$-$$\pi^*$$ transitions).
  • Emission: Red phosphorescence at 617 nm (FWHM ≈ 40 nm).
  • Excited-State Lifetime: 1.2–1.5 μs, indicative of strong triplet-state harvesting.

Applications in Optoelectronics

  • OLED Displays: As a red dopant, Hex-Ir(piq)3 enables color-pure emission with CIE coordinates (0.68, 0.32).
  • Lighting: Hybrid white OLEDs blending Hex-Ir(piq)3 with blue fluorophores achieve luminous efficacies >40 lm/W.
  • Sensors: Utilized in oxygen sensing due to triplet-state quenching by molecular $$ \text{O}_2 $$.

Mechanism of Action
The iridium center facilitates intersystem crossing (ISC), converting singlet excitons ($$S1$$) to triplet states ($$T1$$). Radiative decay from $$T_1$$ produces phosphorescence, with the hexyl groups suppressing aggregation-induced quenching.

Dates

Modify: 2023-08-15

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